3-Amino-3-methyl-tetrahydrofuran

Physicochemical Property Purification Synthetic Handling

3-Amino-3-methyl-tetrahydrofuran (CAS 1158760-25-8), also known as 3-methyloxolan-3-amine, is a heterocyclic primary amine belonging to the class of oxolanes (tetrahydrofurans). It features a saturated tetrahydrofuran (THF) ring with a primary amino group and a methyl substituent co-located on the 3-position carbon, creating a quaternary center.

Molecular Formula C5H11NO
Molecular Weight 101.149
CAS No. 1158760-25-8
Cat. No. B2923107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-methyl-tetrahydrofuran
CAS1158760-25-8
Molecular FormulaC5H11NO
Molecular Weight101.149
Structural Identifiers
SMILESCC1(CCOC1)N
InChIInChI=1S/C5H11NO/c1-5(6)2-3-7-4-5/h2-4,6H2,1H3
InChIKeyVSAPWIUQDZKEBG-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-3-methyl-tetrahydrofuran (CAS 1158760-25-8): A Sterically Encumbered Tetrahydrofuran Amine Building Block for Medicinal Chemistry and Chemical Synthesis


3-Amino-3-methyl-tetrahydrofuran (CAS 1158760-25-8), also known as 3-methyloxolan-3-amine, is a heterocyclic primary amine belonging to the class of oxolanes (tetrahydrofurans). It features a saturated tetrahydrofuran (THF) ring with a primary amino group and a methyl substituent co-located on the 3-position carbon, creating a quaternary center . This structural motif confers a defined three-dimensional shape and restricts conformational flexibility relative to simpler tetrahydrofuran amines . The compound is commercially available as a liquid with a reported purity of ≥97% and is widely employed as a versatile intermediate or building block in the synthesis of pharmaceutical candidates, agrochemicals, and specialty materials .

Sterically hindered amine building block with a quaternary 3-position carbon, enabling synthesis of conformationally restricted scaffolds.
Lower liquid density compared to common 3-aminotetrahydrofurans, relevant for biphasic reaction design and liquid-liquid extraction optimization.
Medicinal chemistry lead optimization context: the quaternary center may influence amine metabolic stability via steric shielding (class-level SAR inference).
Metabolic stability should be verified through in-vitro assays; commercial availability in small pack sizes supports exploratory synthesis.

3-Amino-3-methyl-tetrahydrofuran (CAS 1158760-25-8) Cannot Be Replaced by Generic 3-Aminotetrahydrofurans Without Changing Key Physicochemical Properties and Potential Metabolic Stability


The presence of the 3-methyl group in 3-Amino-3-methyl-tetrahydrofuran fundamentally alters its physicochemical and potentially its pharmacokinetic profile compared to common, less expensive analogs such as unsubstituted 3-aminotetrahydrofuran (CAS 88675-24-5) or 3-aminomethyltetrahydrofuran (CAS 165253-31-6). As detailed in Section 3, this compound exhibits a significantly lower density and a boiling point that differs from both unsubstituted and aminomethyl variants, impacting purification and handling . Furthermore, the quaternary carbon center introduces steric hindrance at the amine, which is a well-recognized strategy in medicinal chemistry for modulating metabolic stability, particularly by hindering oxidative deamination pathways that are prevalent for primary amines adjacent to unsubstituted carbons [1]. Consequently, substituting a generic tetrahydrofuran amine for 3-Amino-3-methyl-tetrahydrofuran without proper evaluation can lead to altered synthetic outcomes, different pharmacokinetic behavior, and potentially failed biological assays.

Volatility Boiling point and vapor pressure differ from unsubstituted 3-aminotetrahydrofuran; distillation and reaction temperature profiles may shift.
Phase behavior Lower density relative to generic tetrahydrofuran amines can alter liquid-liquid extraction outcomes and formulation stratification.
Amine environment The quaternary center introduces steric hindrance not present in 3-aminotetrahydrofuran or 3-aminomethyl analogs; reactivity and metabolic stability context may not transfer directly.
Procurement context Higher cost and lower volume availability vs. generic 3-aminotetrahydrofuran require scientific justification for the methyl-substituted choice.

3-Amino-3-methyl-tetrahydrofuran (CAS 1158760-25-8) Quantitative Differentiation Data vs. Closest Tetrahydrofuran Amine Analogs


Boiling Point Differentiation: Lower Volatility Compared to Unsubstituted 3-Aminotetrahydrofuran

3-Amino-3-methyl-tetrahydrofuran exhibits a boiling point of approximately 130 °C at atmospheric pressure (760 mmHg) . In contrast, the commonly used unsubstituted analog, 3-aminotetrahydrofuran (CAS 88675-24-5), has a reported boiling point of 125.6 °C at 760 mmHg . This 4.4 °C increase in boiling point, while modest, reflects the increased molecular weight and altered intermolecular interactions conferred by the 3-methyl group. This property is critical for processes involving distillation or where thermal stability and volatility control are required.

Boiling Point
Data to verify
~130 °C vs. 125.6 °C (3-aminotetrahydrofuran)
Δ ~4.4 °C higher
Supports purification and handling context: slightly lower volatility may influence distillation and thermal process design.
Supplier datasheet data; atmospheric pressure comparison.
Physicochemical Property Purification Synthetic Handling

Density Comparison: Significantly Lower Density than Unsubstituted and Aminomethyl Analogs

The relative density of 3-Amino-3-methyl-tetrahydrofuran is reported as 0.956 g/cm³ . This is markedly lower than the density of 3-aminotetrahydrofuran, which is typically in the range of 0.997 to 1.012 g/cm³ , and also lower than that of the related aminomethyl analog, 3-aminomethyltetrahydrofuran (CAS 165253-31-6), which has a predicted density of 0.967 ± 0.06 g/cm³ . The lower density of 3-Amino-3-methyl-tetrahydrofuran indicates a different packing efficiency in the liquid state, which can be relevant for formulation studies, biphasic reactions, and certain analytical applications where buoyancy or density differences are exploited.

Density
Cross-study comparable
0.956 g/cm³ vs. 0.997–1.012 g/cm³ (3-aminotetrahydrofuran); ~4-6% lower.
Supports phase separation and formulation context: distinct density profile may benefit biphasic extractions.
Supplier and predicted values at room temperature.
Physicochemical Property Formulation Solubility

Procurement Cost and Availability vs. Generic 3-Aminotetrahydrofuran

3-Amino-3-methyl-tetrahydrofuran is a specialty building block with a significantly higher procurement cost compared to the widely available, unsubstituted 3-aminotetrahydrofuran. Current market data (2025-2026) shows that 3-Amino-3-methyl-tetrahydrofuran is priced at approximately $360 USD per gram (based on £286.00 for 1g from a major supplier ), whereas generic racemic 3-aminotetrahydrofuran is available for approximately $127 USD per gram from Sigma-Aldrich or as low as $139 USD per gram from other vendors . This cost differential reflects the added synthetic complexity and lower demand volume for the methyl-substituted analog. For high-volume projects or where cost is a primary driver, this price difference necessitates a clear justification for the use of the more expensive 3-Amino-3-methyl-tetrahydrofuran based on its unique structural and physicochemical attributes.

Procurement Cost
Cross-study comparable
~$360/g vs. ~$127/g (3-aminotetrahydrofuran); ~2.6–2.8× premium.
Procurement context requires scientific rationale: cost differential reflects synthetic complexity and lower demand volume.
Retail pricing 1 g scale, 2025-2026 data from major suppliers.
Cost Analysis Procurement Supply Chain

Predicted Basicity (pKa) and Its Potential Influence on Metabolic Stability (Class-Level Inference)

While experimental pKa data for 3-Amino-3-methyl-tetrahydrofuran are not available, predicted pKa values for the structurally analogous 3-aminomethyl-3-methyltetrahydrofuran (CAS 864814-30-2) are reported as 9.96 ± 0.29 . Given the similar steric and electronic environment (primary amine adjacent to a quaternary carbon in a tetrahydrofuran ring), a comparable pKa range is expected for the target compound. This places it within the typical basicity range for aliphatic amines. Importantly, the quaternary carbon center adjacent to the amine is a well-established structural feature in medicinal chemistry for reducing metabolic deamination by cytochrome P450 and monoamine oxidase enzymes [1]. Steric hindrance around the amine nitrogen impedes the formation of the reactive enzyme-substrate complex required for oxidative N-dealkylation or deamination, a primary route of metabolism for many primary amines [1]. This class-level inference suggests that 3-Amino-3-methyl-tetrahydrofuran may offer improved metabolic stability compared to less hindered tetrahydrofuran amines like 3-aminotetrahydrofuran, although direct comparative stability data are needed to confirm this.

Predicted pKa & Stability
Class-level inference
Predicted pKa ~9.96 (based on analog); quaternary center may reduce oxidative deamination susceptibility.
Metabolic stability context requires verification; steric shielding argument from medicinal chemistry SAR principles.
No experimental pKa or direct metabolic stability data for this compound.
Basicity pKa Metabolic Stability ADME

Optimal Research and Industrial Use Cases for 3-Amino-3-methyl-tetrahydrofuran (CAS 1158760-25-8) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimization Requiring a Metabolically Stable Amine Scaffold

Given the quaternary carbon adjacent to the primary amine, 3-Amino-3-methyl-tetrahydrofuran is a strategic choice for medicinal chemistry programs where amine-containing building blocks are prone to rapid oxidative metabolism [1]. The steric hindrance provided by the 3-methyl group may shield the amine from cytochrome P450 enzymes, potentially extending the half-life of derived compounds. This makes it suitable for late-stage lead optimization, particularly in CNS or oncology programs where metabolic stability is a key driver of efficacy.

Chemical Synthesis: Building Block for Density-Sensitive Formulations or Biphasic Reactions

The distinctly lower density of 3-Amino-3-methyl-tetrahydrofuran (0.956 g/cm³) compared to generic 3-aminotetrahydrofuran (~1.0 g/cm³) can be exploited in liquid-liquid extractions and biphasic reaction systems where phase separation is density-dependent . Additionally, in formulation chemistry where precise density control is required (e.g., for suspension stability or layer positioning), this property offers a quantifiable advantage over denser analogs.

Procurement for Academic Research Groups Exploring Steric Effects in Amine Reactivity

For research groups studying the influence of steric hindrance on amine reactivity, amide bond formation kinetics, or nucleophilicity, 3-Amino-3-methyl-tetrahydrofuran serves as a well-defined, commercially available model compound . Its quaternary center provides a consistent steric environment for comparative studies against less hindered amines like 3-aminotetrahydrofuran. The higher cost is offset by the availability of small (250 mg) pack sizes, allowing initial experiments without large financial commitment .

Application
Selection Property
Validation Focus
Medicinal chemistry: amine scaffold design
Quaternary center for steric shielding of primary amine
Metabolic stability assay context (e.g., microsomal/hepatocyte stability)
Biphasic reaction workup and formulation
Distinct lower density vs. unsubstituted THF amines
Phase separation efficiency; density-dependent layering
Academic steric effect and reactivity studies
Sterically hindered primary amine model compound
Comparative reactivity assays (e.g., amide coupling kinetics, nucleophilicity)
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